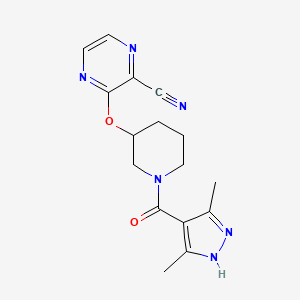

3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H18N6O2 and its molecular weight is 326.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of the compound is currently unknown. Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

For instance, imidazole derivatives have been reported to show a broad range of chemical and biological properties .

Result of Action

Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Análisis Bioquímico

Cellular Effects

Pyrazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

The compound 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

The molecular formula of the compound is C19H23N7O2, with a molecular weight of approximately 381.4 g/mol. Its structure includes a pyrazole ring substituted with various functional groups that contribute to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties by inhibiting key oncogenic pathways. For instance, compounds similar to this compound have shown inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase pathways, which are critical in cancer progression .

Case Study:

A study tested various pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that certain pyrazoles exhibited cytotoxic effects and enhanced the efficacy of doxorubicin through synergistic interactions . This suggests that the compound may also enhance the effectiveness of existing chemotherapeutic agents.

Anti-inflammatory Activity

Pyrazole derivatives have been identified as potential anti-inflammatory agents through their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation . The specific compound's ability to modulate inflammatory pathways could lead to its application in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. Various studies have shown that these compounds can inhibit bacterial growth against strains such as E. coli and Staphylococcus aureus . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E), EGFR | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Disruption of cell wall synthesis |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cancer cell proliferation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Some pyrazole derivatives trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound is characterized by a complex structure that includes a pyrazole moiety, a piperidine ring, and a carbonitrile group. The presence of these functional groups contributes to its biological activity. The molecular formula is C17H23N5O2 with a molecular weight of approximately 329.4 g/mol .

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have been synthesized and tested for their efficacy against inflammation-induced conditions. A study highlighted that certain pyrazole derivatives showed lower ulcerogenic activities compared to standard anti-inflammatory drugs such as Diclofenac, indicating their potential as safer alternatives .

Antimicrobial Properties

The antimicrobial activity of pyrazole-based compounds has been extensively researched. Compounds containing the pyrazole ring have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro tests using disc diffusion methods revealed that several synthesized pyrazole derivatives exhibited promising antibacterial effects, which could be attributed to their ability to disrupt bacterial cell wall synthesis .

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity against pathogens like Candida albicans. The mechanism of action is believed to involve the inhibition of fungal growth through interference with cellular processes . This highlights the potential of this compound in developing new antifungal agents.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing novel pyrazole derivatives similar to the compound . The synthesis involved reacting specific anhydrides with picolinohydrazide, followed by characterization using techniques such as Proton-NMR and FTIR spectroscopy. The resulting compounds were evaluated for their biological activity, demonstrating significant antimicrobial properties .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in inflammatory pathways, supporting its potential use as an anti-inflammatory agent .

Propiedades

IUPAC Name |

3-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-10-14(11(2)21-20-10)16(23)22-7-3-4-12(9-22)24-15-13(8-17)18-5-6-19-15/h5-6,12H,3-4,7,9H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUGDXLCNKEIAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.